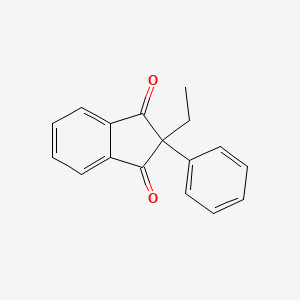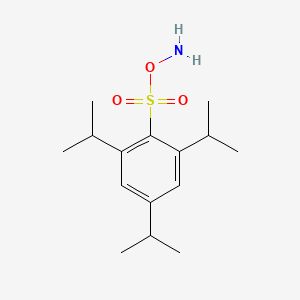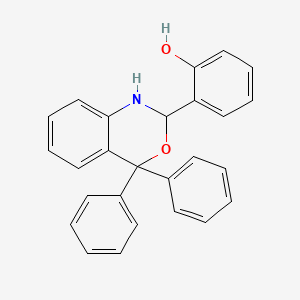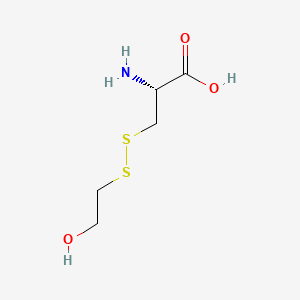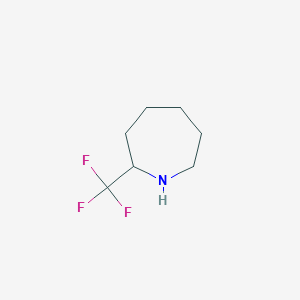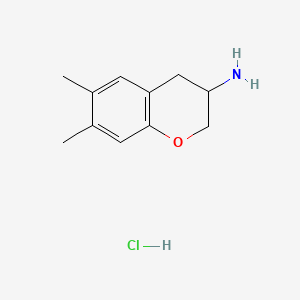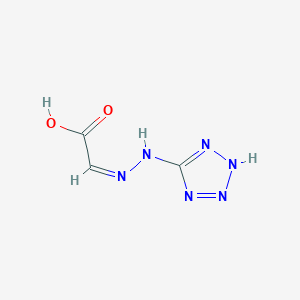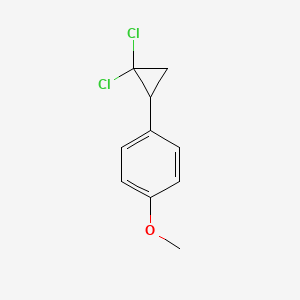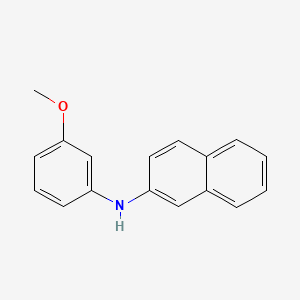
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
描述
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol: is an organic compound with the chemical formula C7H14O2. It is characterized by a cyclopropane ring substituted with two methyl groups and two hydroxymethyl groups. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol typically involves the reaction of cyclopropane derivatives with formaldehyde under basic conditions. One common method includes the use of cyclopropane and chloroform in the presence of a catalyst such as metal palladium or trimethyl boron oxide. The reaction is carried out under controlled temperature and pressure, followed by distillation and purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as flash chromatography and recrystallization.
化学反应分析
Types of Reactions: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with reduced functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)diacetic acid.
Reduction: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)methanol.
Substitution: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)dibromide.
科学研究应用
Chemistry: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane derivatives and polymers .
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research explores its use in drug development, particularly in the design of cyclopropane-containing pharmaceuticals with enhanced stability and bioavailability.
Industry: In industrial applications, this compound is used as a solvent, surfactant, and intermediate in the synthesis of various chemicals and materials .
作用机制
The mechanism of action of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclopropane ring imparts ring strain, making the compound more reactive in certain chemical environments .
相似化合物的比较
- 1,1-Dimethylcyclopropane
- 1,2-Dimethylcyclopropane
- Cyclopropane-1,1-diyldimethanol
Comparison: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups, which enhance its solubility and reactivity compared to other dimethylcyclopropane derivatives. The compound’s distinct structure allows for specific applications in synthesis and research that are not feasible with its analogs .
属性
IUPAC Name |
[1-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)3-7(6,4-8)5-9/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLAEYZTZDWJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506408 | |
| Record name | (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39590-92-6 | |
| Record name | (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


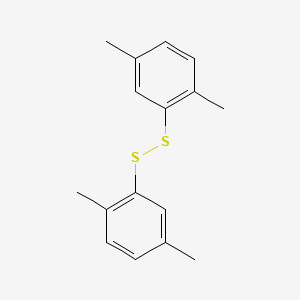
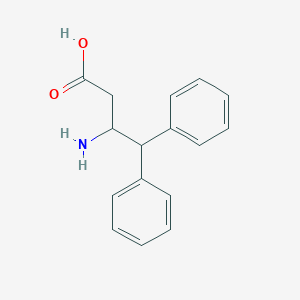
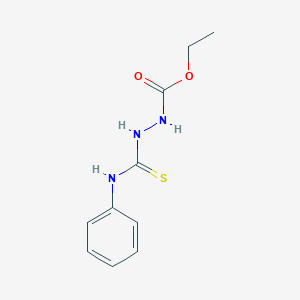
![(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B1655542.png)
